4'-Methyl-3-pyrrolidinomethyl benzophenone
Overview
Description
4’-Methyl-3-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C19H21NO and a molecular weight of 279.38 g/mol It is known for its unique structure, which includes a benzophenone core substituted with a methyl group and a pyrrolidinomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-3-pyrrolidinomethyl benzophenone typically involves the reaction of 4-methylbenzoyl chloride with 3-pyrrolidinomethylphenyl magnesium bromide. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .
Industrial Production Methods
Industrial production of 4’-Methyl-3-pyrrolidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4’-Methyl-3-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents such as halogens or nitro groups on the aromatic ring.
Scientific Research Applications
4’-Methyl-3-pyrrolidinomethyl benzophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4’-Methyl-3-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4’-Methyl-3-pyrrolidinomethyl benzophenone: C19H21NO
3-Pyrrolidinomethyl benzophenone: C18H19NO
4-Methylbenzophenone: C14H12O
Comparison
4’-Methyl-3-pyrrolidinomethyl benzophenone is unique due to the presence of both a methyl group and a pyrrolidinomethyl group on the benzophenone core. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the pyrrolidinomethyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(4-methylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15-7-9-17(10-8-15)19(21)18-6-4-5-16(13-18)14-20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJITBYEPBSPES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643181 | |
Record name | (4-Methylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-97-0 | |
Record name | (4-Methylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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